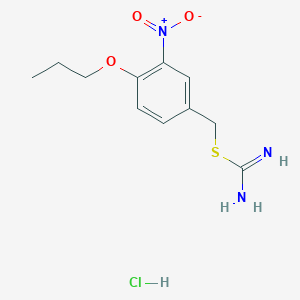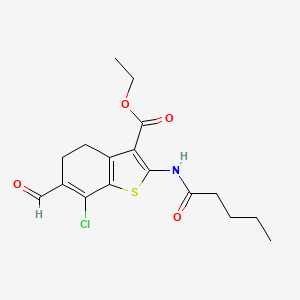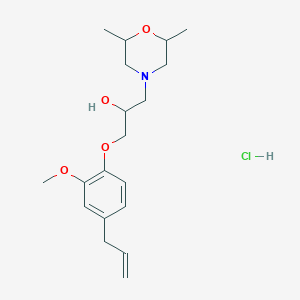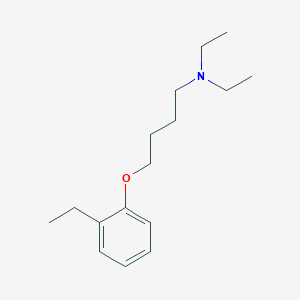
3-nitro-4-propoxybenzyl imidothiocarbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-4-propoxybenzyl imidothiocarbamate hydrochloride is a chemical compound with the molecular formula C12H15ClN3O3S. It is commonly used in scientific research for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-nitro-4-propoxybenzyl imidothiocarbamate hydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth. It may also act as an antioxidant, protecting cells from damage caused by free radicals.
Biochemical and Physiological Effects
Studies have shown that 3-nitro-4-propoxybenzyl imidothiocarbamate hydrochloride can have various biochemical and physiological effects. It has been found to reduce inflammation and tumor growth in animal models. It has also been shown to improve cognitive function in mice with Alzheimer's disease. Additionally, it has been found to have antimicrobial properties against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 3-nitro-4-propoxybenzyl imidothiocarbamate hydrochloride in lab experiments is its potential therapeutic applications. It can be used to study the mechanisms of inflammation, tumor growth, and neurological disorders. However, one limitation is that it may not be suitable for all types of experiments due to its specific properties and effects.
Future Directions
There are several future directions for research on 3-nitro-4-propoxybenzyl imidothiocarbamate hydrochloride. One area of focus could be on its potential use in treating neurological disorders. Another area of research could be on its antimicrobial properties and potential use as an antibiotic. Additionally, further studies could be conducted to better understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 3-nitro-4-propoxybenzyl imidothiocarbamate hydrochloride involves several steps. Firstly, 4-propoxybenzyl isocyanate is reacted with ammonium thiocyanate to form 4-propoxybenzyl imidothiocarbamate. Next, this compound is reacted with nitric acid to form 3-nitro-4-propoxybenzyl imidothiocarbamate. Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid.
Scientific Research Applications
3-nitro-4-propoxybenzyl imidothiocarbamate hydrochloride has been studied for its potential therapeutic applications in various scientific research fields. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(3-nitro-4-propoxyphenyl)methyl carbamimidothioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S.ClH/c1-2-5-17-10-4-3-8(7-18-11(12)13)6-9(10)14(15)16;/h3-4,6H,2,5,7H2,1H3,(H3,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXYXXFUOAXJQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CSC(=N)N)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-isopropyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5223185.png)

![2-(2,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B5223198.png)

![3-[(cyclooctylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5223223.png)

![methyl 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-L-prolinate](/img/structure/B5223238.png)

![2-[4-chloro-3-(1-pyrrolidinylcarbonyl)phenyl]-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5223251.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5223257.png)

![2-(2-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5223273.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B5223284.png)
![N-(4-chlorophenyl)-N'-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)thiourea](/img/structure/B5223299.png)